molecular formula C10H13NO3 B017284 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine CAS No. 102625-98-9

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine

Cat. No. B017284
M. Wt: 195.21 g/mol
InChI Key: RKTJYHWFUSJKOW-UHFFFAOYSA-N
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Description

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of pyridine derivatives. Pyridine derivatives are crucial for their versatile applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyridine derivatives often involves methods such as the Perkin-acyl-Mannich reaction, which allows for the regioselective introduction of substituents on the pyridine ring under mild conditions. For example, a regioselective introduction of a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine has been achieved using catalytic amounts of copper(II) triflate (Crotti, Berti, & Pineschi, 2011). This methodology could be applicable for synthesizing similar structures.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized by techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the arrangement of atoms within the molecule and the nature of substituents attached to the pyridine ring. For instance, studies on related compounds have shown the importance of hydrogen bonding in determining the molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including methoxylation and hydroxymethylation, influenced by the reaction atmosphere. For example, methoxylation at the 3-position of the pyridine ring occurs under oxygen, while both methoxylation and hydroxymethylation can occur at the 2-position under nitrogen (Sugiyama et al., 1982).

properties

IUPAC Name

(4-methoxy-3-methylpyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-9(6-14-8(2)12)11-5-4-10(7)13-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTJYHWFUSJKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1COC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442064
Record name 2-acetoxymethyl-3-methyl-4-methoxy-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine

CAS RN

102625-98-9
Record name 2-acetoxymethyl-3-methyl-4-methoxy-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 37.2 g of 4-methoxy-2,3-dimethylpyridine-1-oxide, 55.0 g (5.0 eq.) of acetic anhydride was added, and the mixture was allowed to react for 3 hours at 90 to 100° C. Acetic anhydride was distilled off, and then the resulting concentrated residue was purified on a silica gel column, to obtain 15.8 g of 2-acetoxymethyl-3-methyl-4-methoxy-pyridine as an oily matter.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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